molecular formula C12H10O4 B1593797 1,4-Phenylene diacrylate CAS No. 6729-79-9

1,4-Phenylene diacrylate

Cat. No. B1593797
CAS RN: 6729-79-9
M. Wt: 218.2 g/mol
InChI Key: JMMVHMOAIMOMOF-UHFFFAOYSA-N
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Description

1,4-Phenylene diacrylate is a rigid aromatic crosslinking monomer . It is a white crystalline solid and is used as a laboratory reagent and in the manufacture of substances .


Synthesis Analysis

The diacrylate and dimethacrylate were synthesized by reacting polypropylene glycol (PPG) with acrylic acid and methacrylic acid respectively using p-toluene sulfonic acid as a homogenous catalyst . The reaction was carried out in two steps .


Molecular Structure Analysis

The molecular formula of 1,4-Phenylene diacrylate is C12H10O4 . The molecular weight is 218.20500 . The molecule has a density of 1.161g/cm3 .


Physical And Chemical Properties Analysis

1,4-Phenylene diacrylate has a melting point of 88-89ºC and a boiling point of 352.6ºC at 760 mmHg . The flash point is 178.4ºC . It is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition in Steel

1,4-Phenylene diacrylate derivatives have been studied for their corrosion inhibiting properties in steel. Singh and Quraishi (2016) found that certain compounds, including derivatives of 1,4-phenylene diacrylate, showed high corrosion inhibition efficiency for mild steel in acidic environments. These compounds act as mixed-type inhibitors, predominantly of the cathodic type, and protect metal surfaces by adsorption on the metal surface, adhering to the Langmuir adsorption isotherm model (Singh & Quraishi, 2016).

Stereolithographic 3D Printing in Pharmaceuticals

1,4-Phenylene diacrylate derivatives, specifically polyethylene glycol diacrylate (PEGDA), have been utilized in stereolithographic 3D printing of oral modified-release dosage forms. This technology enables the manufacture of drug-loaded tablets with specific extended-release profiles, potentially revolutionizing industrial production and personalized dose fabrication in pharmaceuticals. Wang et al. (2016) demonstrated the successful printing of tablets using this method (Wang, Goyanes, Gaisford, & Basit, 2016).

Fuel Cell Applications

Fujimoto et al. (2005) synthesized a series of poly(phenylene)-based polyelectrolytes from derivatives of 1,4-phenylene diacrylate. These materials exhibited high proton conductivity and demonstrated promising characteristics for use in polymer electrolyte membrane fuel cells. They showcased high chemical and thermal stability and film toughness, essential attributes for fuel cell applications (Fujimoto, Hickner, Cornelius, & Loy, 2005).

Photocrosslinkable Copolyesters

Vargas et al. (2000) explored the use of 1,4-phenylene bis(acrylic acid) in creating polyesters that can undergo rapid photochemical reaction to form crosslinks. This property is significant in developing photochemically thermoset polyesters for various applications including films and fibers (Vargas, Collard, Liotta, & Schiraldi, 2000).

Photophysical Properties in Organic Electronics

The derivatives of 1,4-phenylene diacrylate have been synthesized and studied for their photophysical properties. Grigoras et al. (2013) synthesized oligomers containing 1,4-phenylenevinylene and other spacers, serving as models for conducting polymers. These oligomers exhibit properties and potential applications similar to their corresponding polymers, especially in organic electronics and thin-film processing (Grigoras, Vacareanu, Ivan, & Catargiu, 2013).

Polymerization and Molecular Weight Control

In the study of pH-sensitive polymers, Kim et al. (2005) utilized 1,4-butanediol diacrylate, a derivative of 1,4-phenylene diacrylate, for modulating poly(β-amino esters) by controlling their molecular weight. This research highlights the potential of these polymers in drug carrier applications sensitive to pH (Kim, Lee, Choi, Park, & Jin-Seok Kim, 2005).

Improving Charge Storage in Polymers

Mohmeyer et al. (2006) investigated the impact of bisamide additives, including 1,4-phenylene−bisamides, on the nucleation of isotactic polypropylene and the improvement of its charge storage properties. This research is significant for enhancing the performance of polymers in electronic applications (Mohmeyer, Schmidt, Kristiansen, & Altstädt, 2006).

Safety And Hazards

1,4-Phenylene diacrylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,4-Phenylene diacrylate is used as a crosslinker in polymerization reactions . It is likely that future research will continue to explore its potential uses in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers .

properties

IUPAC Name

(4-prop-2-enoyloxyphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVHMOAIMOMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986481
Record name 1,4-Phenylene diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylene diacrylate

CAS RN

6729-79-9
Record name p-Phenylene diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6729-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Phenylene diacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenylene diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylene diacrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
CP Bisjak, L Trojer, SH Lubbad, W Wieder… - … of Chromatography A, 2007 - Elsevier
Monolithic poly(phenyl acrylate-co-1,4-phenylene diacrylate) (PA/PDA) capillary columns were prepared in the confines of 200μm ID fused silica capillaries by thermally initiated free …
Number of citations: 43 www.sciencedirect.com
CP Bisjak, SH Lubbad, L Trojer, GK Bonn - Journal of Chromatography A, 2007 - Elsevier
Monolithic capillary columns were prepared by thermally initiated free radical polymerisation of phenyl acrylate (PA) and 1,4-phenylene diacrylate (PDA) in the confines of 200μm ID …
Number of citations: 35 www.sciencedirect.com
L Li, T Hayakawa, K Yonetake… - … Chemistry and Physics, 2000 - Wiley Online Library
An ordered head‐to‐head (H‐H) or tail‐to‐tail (T‐T) poly(amine thioether) was prepared by direct polyaddition of a non‐symmetric monomer, 4‐aminobenzenethiol (XabX) (1) with a …
Number of citations: 12 onlinelibrary.wiley.com
S Karenga, Z El Rassi - Electrophoresis, 2010 - Wiley Online Library
A neutral naphthyl methacrylate‐phenylene diacrylate‐based monolith (NPM) was introduced for RP‐CEC of various neutral and charged solute probes via hydrophobic and π …
NY Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, {[Ni(C10H8N2)(H2O)4](C12H8O4)}n, the NiII, 4,4′-bipyridyl (bipy) and 3,3′-(p-phenylene)diacrylate (L2−) moieties are situated on inversion centres. The bipy …
Number of citations: 1 scripts.iucr.org
S Kashino, T Iwamoto, S Hirata… - … Section C: Crystal …, 1994 - scripts.iucr.org
The crystal structures of hexamethylenediammonium bis (fl-phenylacrylate) dihydrate, C6Hl8-N2+. 2C9H702. 2H2O,(I), and hexamethylenediam-monium phenylene-1, 4-diacrylate …
Number of citations: 5 scripts.iucr.org
RA Irgashev, AS Steparuk, GL Rusinov - scholar.archive.org
The purity of the obtained compounds was evaluated by GC-MS analysis, performed on an Agilent GC 7890A MS 5975C Inert XL EI/CI GC-MS spectrometer. All used solvents were …
Number of citations: 0 scholar.archive.org
M Zhu, X Wu, L Sang, F Fan, L Wang, X Wu… - New Journal of …, 2019 - pubs.rsc.org
Cysteine (Cys) plays a key role in all life forms. In the present study, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed …
Number of citations: 20 pubs.rsc.org
K Liu, HD Tolley, JS Lawson, ML Lee - Journal of Chromatography A, 2013 - Elsevier
Three crosslinking monomers, ie, 1,6-hexanediol dimethacrylate (HDDMA), cyclohexanediol dimethacrylate (CHDDMA) and 1,4-phenylene diacrylate (PHDA), were used to synthesize …
Number of citations: 23 www.sciencedirect.com
AS Angeloni, E Chiellini, G Galli, M Laus - Macromolecular Syntheses, 2002 - arpi.unipi.it
Poly(ester-ß-sulphide) from azoxybis(1,4-phenylene diacrylate and 2,2’-oxydiethanedithiol IRIS IRIS Home Sfoglia Macrotipologie & tipologie Autore Titolo Riviste Serie IT Italiano …
Number of citations: 0 arpi.unipi.it

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